molecular formula C12H15NO4 B14891972 1-(2-Methylfuran-3-carbonyl)piperidine-4-carboxylic acid

1-(2-Methylfuran-3-carbonyl)piperidine-4-carboxylic acid

Cat. No.: B14891972
M. Wt: 237.25 g/mol
InChI Key: DVYSPJHBLYQOFV-UHFFFAOYSA-N
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Description

1-(2-Methylfuran-3-carbonyl)piperidine-4-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 2-methylfuran-3-carbonyl group adds unique properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylfuran-3-carbonyl)piperidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylfuran-3-carboxylic acid with piperidine-4-carboxylic acid under specific conditions. The reaction typically requires a catalyst and may involve steps such as esterification, amidation, or cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylfuran-3-carbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(2-Methylfuran-3-carbonyl)piperidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Methylfuran-3-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methylfuran-3-carbonyl)piperidine-4-carboxylic acid is unique due to the presence of the 2-methylfuran-3-carbonyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

1-(2-Methylfuran-3-carbonyl)piperidine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a carboxylic acid and a furan moiety, which is known to influence its biological properties. The presence of the methyl group on the furan ring may affect its reactivity and interaction with biological targets.

Research indicates that compounds similar to this compound often act as enzyme inhibitors. For instance, the binding of such compounds to target enzymes can prevent substrate interaction, thereby inhibiting catalytic activity. The furan ring's structural characteristics are crucial in mediating these interactions through hydrogen bonds and hydrophobic effects.

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For example, modifications of similar compounds have shown significant inhibitory effects on Bcl-2 and Bcl-xL proteins, which are critical regulators of apoptosis in cancer cells. High binding affinities to these proteins correlate with potent cell growth inhibition in various cancer cell lines .

Table 1: Binding Affinities and Inhibitory Activities

CompoundTarget ProteinBinding Affinity (nM)Cell Line TestedInhibition (%)
Compound 32Bcl-2/Bcl-xL38H14680
This compoundTBDTBDTBDTBD

Enzyme Inhibition

In addition to anticancer properties, derivatives of this compound have been screened for their ability to inhibit fatty acid synthase (FAS) and other enzymes involved in metabolic pathways. Preliminary data suggest that structural modifications can enhance inhibitory potency against FAS, which is crucial for lipid metabolism in cancer cells .

Case Studies

A notable study evaluated the efficacy of structurally related compounds in vivo using SCID mice models bearing xenograft tumors. Compounds were administered at varying doses to determine maximum tolerated doses (MTD) and their effects on tumor growth. The results showed that specific modifications significantly enhanced apoptosis markers in treated tumors, indicating robust anticancer activity .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of this compound and its biological activity has been explored through SAR studies. Variations in substituents on the piperidine and furan rings have been shown to affect binding affinities and selectivity for target proteins. For example, altering the position of the methyl group on the furan ring can lead to different biological outcomes, making it a valuable compound for further research .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C12H15NO4/c1-8-10(4-7-17-8)11(14)13-5-2-9(3-6-13)12(15)16/h4,7,9H,2-3,5-6H2,1H3,(H,15,16)

InChI Key

DVYSPJHBLYQOFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCC(CC2)C(=O)O

Origin of Product

United States

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